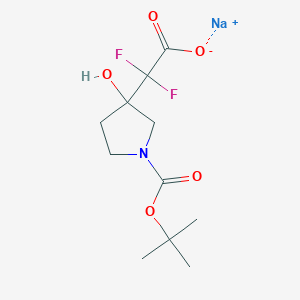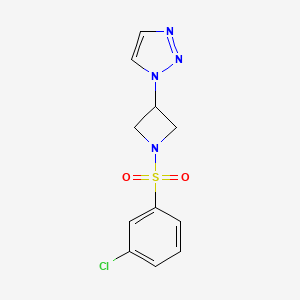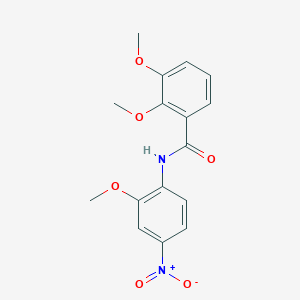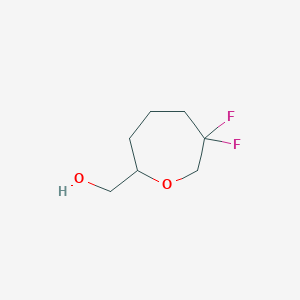
1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((4-Fluorophenyl)sulfonyl)pyrrolidine” is a chemical compound with the molecular formula C10H12FNO2S . It’s used for experimental and research purposes .
Synthesis Analysis
While specific synthesis methods for “1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine” were not found, fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.27 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Selective RORγt Inverse Agonists Discovery
The structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists demonstrates the potential of 1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine derivatives in immunology and inflammation control. These compounds were identified through structure-activity relationship studies, highlighting their high selectivity against PXR, LXRα, and LXRβ and showcasing their promising pharmacokinetic properties for therapeutic applications (Duan et al., 2019).
Advanced Polymer Materials
Novel fluorinated polyamides containing pyridine and sulfone moieties were synthesized using a diamine derivative similar to this compound. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance materials in electronics and aerospace industries (Xiao-Ling Liu et al., 2013).
Antimicrobial Activity
The compound and its derivatives have been explored for their antimicrobial properties. A study on novel cyclization of related compounds to produce 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones showed considerable antimicrobial activity, emphasizing the potential of such structures in developing new antimicrobial agents (Zareef et al., 2008).
Photoluminescence in Iridium(III) Complexes
Research involving green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands, akin to the structure of interest, reveals applications in light-emitting devices. These complexes exhibit high photoluminescence quantum yields, indicating their utility in OLEDs and other photonic applications (Constable et al., 2014).
Enantioselective Catalysis
A study demonstrated the use of fluorous (S) pyrrolidine sulfonamide as an efficient promoter for enantioselective aldol reactions of ketones and aldehydes, showcasing the potential of sulfonamide-based catalysts in asymmetric synthesis. The catalyst can be recycled without significant loss of activity or selectivity, promoting sustainable chemical processes (Zu et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-(4-fluorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S2/c17-13-6-8-15(9-7-13)24(21,22)18-11-10-16(12-18)23(19,20)14-4-2-1-3-5-14/h1-9,16H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNHXUKXCPKTFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377136.png)


![2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2377140.png)
![(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2377143.png)


![[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2377148.png)
![(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2377149.png)

![7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2377154.png)